molecular formula C10H10N2O B1314336 7-Methoxyquinolin-8-amine CAS No. 83010-84-8

7-Methoxyquinolin-8-amine

Cat. No. B1314336
CAS RN: 83010-84-8
M. Wt: 174.2 g/mol
InChI Key: FOGHIAFDVVSMOK-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used in scientific research and has unique properties that make it suitable for various applications, including drug discovery and development, as well as molecular probing.


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 7-Methoxyquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The InChI code for 7-Methoxyquinolin-8-amine is 1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Quinoline derivatives, including 7-Methoxyquinolin-8-amine, have been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

7-Methoxyquinolin-8-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antitumor Activity

A study by Károlyi et al. (2012) focused on the synthesis and structure of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives. These compounds were tested for antitumor activity against various human cancer cell lines, revealing that the precursor amine did not have antitumor activity, but the bis-methanamines displayed attractive in vitro cytotoxicity and cytostatic effects on leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).

Antiplasmodial Activity

Hochegger et al. (2021) prepared a series of compounds from 6-methoxyquinolin-8-amine, which were tested for their antiplasmodial activity against Plasmodium falciparum. The study found that the activity and cytotoxicity of these compounds were strongly influenced by the linker and its substitution, with some compounds showing good activity and promising selectivity (Hochegger et al., 2021).

Alzheimer's Disease Therapy

Dgachi et al. (2017) reported on the synthesis of tetrahydropyranodiquinolin-8-amines as potential agents for Alzheimer's disease therapy. Their study identified a compound showing moderate antioxidant activity and non-competitive inhibition of human acetylcholinesterase, along with being non-hepatotoxic and brain permeable, indicating its potential in Alzheimer's disease treatment (Dgachi et al., 2017).

Tubulin Polymerization Inhibitors

Lee et al. (2011) explored the modification of combretastatin A-4 and its impact on biological activity. They synthesized compounds with the 5-amino-6-methoxyquinoline structure, finding that some derivatives exhibited substantial antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization, indicating potential use as cancer therapeutics (Lee et al., 2011).

Photochemical Activation in Cell Physiology

Asad et al. (2017) linked tertiary amines to a photoremovable protecting group, creating photoactivatable forms for use in studying cell physiology. This study demonstrated the efficient release of bioactive molecules through photoactivation, relevant in areas like gene editing (Asad et al., 2017).

Antibacterial Properties

Al-Hiari et al. (2007) researched the preparation of new 8-nitrofluoroquinolone models and their antibacterial properties. This study showed that the synthesized compounds exhibited interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Safety And Hazards

The safety information for 7-Methoxyquinolin-8-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

7-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHIAFDVVSMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511436
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinolin-8-amine

CAS RN

83010-84-8
Record name 7-Methoxy-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83010-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 7-methoxy-8-nitroquinoline (Intermediate 61) (250 mg, 1.22 mmol), tin (II) chloride (700 mg, 3.67 mmol) and 6N HCl (3 drops) gave the title compound (150 mg, 71%) which was used in the next step without purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (15 mg, 0.05 mmol) in 1 mL of DMF were added 7-methoxyquinolin-8-amine (10 mg, 0.05 …
Number of citations: 3 pubs.acs.org

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